molecular formula C10H8N2OS B15197236 3-(Methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-4-carbonitrile CAS No. 61394-59-0

3-(Methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-4-carbonitrile

Cat. No.: B15197236
CAS No.: 61394-59-0
M. Wt: 204.25 g/mol
InChI Key: PLKFBNWDYFTNAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC 298336 involves the reaction of 2-oxo-2,3-dihydro-1H-indole-4-carbonitrile with methylthiol in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: While specific industrial production methods for NSC 298336 are not widely documented, the compound is generally produced in laboratory settings using standard organic synthesis techniques. The process involves multiple purification steps, including recrystallization and chromatography, to achieve the required purity levels for research applications .

Chemical Reactions Analysis

Types of Reactions: NSC 298336 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

NSC 298336 has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: NSC 298336 is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of NSC 298336 involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its observed biological effects. For example, it may inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exerting its anticancer properties .

Comparison with Similar Compounds

  • 3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid
  • 2-oxo-2,3-dihydro-1H-indole-4-carbonitrile
  • 3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-4-methanol

Uniqueness: NSC 298336 is unique due to its specific substitution pattern and the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research .

Properties

CAS No.

61394-59-0

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

3-methylsulfanyl-2-oxo-1,3-dihydroindole-4-carbonitrile

InChI

InChI=1S/C10H8N2OS/c1-14-9-8-6(5-11)3-2-4-7(8)12-10(9)13/h2-4,9H,1H3,(H,12,13)

InChI Key

PLKFBNWDYFTNAE-UHFFFAOYSA-N

Canonical SMILES

CSC1C2=C(C=CC=C2NC1=O)C#N

Origin of Product

United States

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